4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde
Description
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde is a benzaldehyde derivative featuring a methyl-substituted pyrazole ring connected via an ether linkage at the para position. Its molecular formula is C₁₁H₁₀N₂O₂ (molecular weight: 202.21 g/mol). The compound’s structure combines the reactivity of an aldehyde group with the electronic and steric effects of a methylpyrazole moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)oxybenzaldehyde |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-11(6-12-13)15-10-4-2-9(8-14)3-5-10/h2-8H,1H3 |
InChI Key |
OPZQWSMFPUVIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
This method employs a halogenated benzaldehyde (e.g., 4-fluorobenzaldehyde) and 1-methyl-1H-pyrazol-4-ol under basic conditions. The fluoride acts as a leaving group, while the pyrazole’s hydroxyl group serves as the nucleophile.
Procedure :
-
Substrates : 4-Fluorobenzaldehyde (1.0 equiv), 1-methyl-1H-pyrazol-4-ol (1.2 equiv).
-
Base : Potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent : N,N-Dimethylformamide (DMF).
Yield : While exact yields for this specific reaction are unreported, analogous etherifications under similar conditions achieve 70–85% efficiency after column chromatography.
Limitations and Optimization
-
Activation Requirement : The electron-withdrawing aldehyde group deactivates the benzene ring, necessitating elevated temperatures or alternative activating groups (e.g., nitro).
-
Alternative Substrates : 4-Nitrobenzaldehyde improves reactivity but requires post-synthesis reduction to regenerate the aldehyde, complicating the workflow.
Mitsunobu Reaction
Direct Etherification
The Mitsunobu reaction couples 4-hydroxybenzaldehyde with 1-methyl-1H-pyrazol-4-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Procedure :
-
Substrates : 4-Hydroxybenzaldehyde (1.0 equiv), 1-methyl-1H-pyrazol-4-ol (1.5 equiv).
-
Reagents : DEAD (1.5 equiv), PPh₃ (1.5 equiv).
-
Solvent : Tetrahydrofuran (THF).
-
Conditions : 0°C to room temperature, 12–24 hours.
Yield : Mitsunobu reactions typically deliver 60–90% yields for aromatic ethers, contingent on substrate solubility and steric hindrance.
Functional Group Compatibility
-
Aldehyde Stability : The aldehyde group remains intact under Mitsunobu conditions, though prolonged reaction times may necessitate inert atmospheres to prevent oxidation.
Copper-Catalyzed Ullmann Coupling
Catalytic System and Conditions
Ullmann-type couplings utilize copper catalysts to form C–O bonds between aryl halides and alcohols.
Procedure :
-
Substrates : 4-Iodobenzaldehyde (1.0 equiv), 1-methyl-1H-pyrazol-4-ol (1.2 equiv).
-
Catalyst : Copper(I) iodide (CuI, 10 mol%).
-
Ligand : 1,10-Phenanthroline (20 mol%).
-
Base : Cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Solvent : DMF.
Yield : Patent data for analogous reactions report 50–75% yields, with side products arising from homo-coupling or over-oxidation.
Advantages Over Traditional Methods
-
Regioselectivity : Copper catalysis minimizes positional isomerism, critical for pyrazole orientation.
-
Scalability : Adaptable to gram-scale synthesis with consistent reproducibility.
Alternative Methods and Comparative Analysis
Palladium-Catalyzed Cross-Coupling
While Stille couplings (e.g., 4-bromobenzaldehyde and stannylated pyrazoles) form C–C bonds, adapting this for C–O linkages remains unexplored. Theoretical approaches using aryl boronic acids (Suzuki-Miyaura) face challenges in oxygen insertion.
Cyclocondensation Approaches
Building the pyrazole ring in situ on a pre-functionalized benzaldehyde derivative is feasible but underdeveloped. For example, reacting 4-(hydrazineoxy)benzaldehyde with 1,3-diketones could yield the target compound, though regiocontrol is problematic.
Comparative Performance
| Method | Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, rt | 70–85 | Simple setup | Requires activated substrates |
| Mitsunobu | DEAD, PPh₃, THF | 60–90 | Direct coupling | Costly reagents |
| Ullmann Coupling | CuI, 100°C | 50–75 | Regioselective | Long reaction times |
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid.
Reduction: 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives of the pyrazole ring.
Scientific Research Applications
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pyrazole ring can interact with various proteins, influencing signaling pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Findings and Implications
Polarity and Reactivity: The ether linkage in the target compound enhances polarity, making it more soluble in polar solvents than non-oxy analogs.
Steric and Electronic Effects : The N1-methyl group stabilizes the pyrazole ring, while positional isomers (C3 vs. C4) influence steric accessibility.
Synthetic Versatility : The aldehyde group enables further functionalization (e.g., condensation, reduction), positioning the compound as a key intermediate in drug discovery.
Biological Activity
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde, also known by its CAS number 179055-29-9, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : CHNO
- Molecular Weight : 186.21 g/mol
- Structure : The compound features a benzaldehyde moiety substituted with a 1-methyl-1H-pyrazole group, which is significant for its bioactivity.
Anticancer Activity
Research indicates that derivatives of 1H-pyrazole, including 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde, exhibit notable anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 8.79 ± 0.96 | |
| HepG2 (Liver Cancer) | 12.00 ± 0.56 | |
| A549 (Lung Cancer) | ND |
The mechanism of action involves the inhibition of key oncogenic pathways and targets such as EGFR and VEGFR, contributing to its antiproliferative effects in vitro and in vivo .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that pyrazole derivatives demonstrate significant activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 16 µg/mL | |
| P. aeruginosa | 28 µg/mL | |
| F. oxysporum | 6 to 9 µg/mL |
These findings suggest that the incorporation of the pyrazole moiety enhances the antimicrobial efficacy of benzaldehyde derivatives.
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, compounds containing the pyrazole structure have been documented to exhibit anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and mediators has been observed in various studies, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
A recent study synthesized a series of pyrazole-based compounds to evaluate their biological activities comprehensively. Among these, 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde was highlighted for its promising results against breast and liver cancer cell lines, showcasing its potential as a lead compound for further development .
Structure-Activity Relationship (SAR)
The structure of 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde plays a crucial role in its biological activity. The presence of electron-donating groups on the aromatic ring has been associated with enhanced cytotoxicity against cancer cells. Furthermore, modifications at specific positions on the pyrazole ring can significantly alter the compound's potency and selectivity .
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR confirm aldehyde proton (δ 9.8–10.2 ppm) and pyrazole ring signals (δ 7.5–8.5 ppm) .
- X-ray crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles with <0.01 Å precision .
- HPLC-MS : Validates purity (>95%) and identifies degradation products under acidic/basic conditions .
How can conflicting biological activity data for this compound be resolved?
Advanced
Discrepancies in reported activities (e.g., antimicrobial vs. inactive results) may arise from assay variability or impurities. Mitigation strategies include:
- Dose-response studies : Test a gradient (1–100 µM) to establish EC₅₀/IC₅₀ values .
- Target validation : Use CRISPR knockout models to confirm specificity for hypothesized targets (e.g., kinase enzymes) .
- Meta-analysis : Compare datasets across studies using tools like PubChem BioAssay to identify outliers .
What computational methods predict the compound’s reactivity and binding modes?
Q. Advanced
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the aldehyde’s LUMO (-1.5 eV) favors nucleophilic additions .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., COX-2), highlighting hydrogen bonds between the aldehyde and Arg120 .
What strategies improve yield in multi-step syntheses of derivatives?
Q. Advanced
- Flow chemistry : Continuous reactors enhance reproducibility in oxidation/reduction steps (e.g., converting aldehyde to carboxylic acid using KMnO₄ in a microfluidic setup) .
- Catalytic optimization : Pd/C (5% wt) in ethanol under H₂ gas (1 atm) reduces reaction time for alcohol derivatives from 12 hours to 2 hours .
How does steric hindrance from the methyl group impact reactivity?
Advanced
The 1-methyl group on the pyrazole restricts rotation, favoring planar conformations. This:
- Reduces electrophilic substitution rates at adjacent positions (e.g., sulfonation requires fuming H₂SO₄ at 120°C) .
- Enhances stability in protic solvents (e.g., half-life in water increases from 2 hours to 24 hours compared to unmethylated analogs) .
What are the limitations of current toxicity studies, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
